Biotin sulfone

Descripción general

Descripción

La biotina sulfona es un derivado de la biotina, también conocida como vitamina H o B7. Es una forma oxidada de la biotina donde el átomo de azufre se encuentra en el estado de oxidación de sulfona. La biotina es una vitamina del complejo B soluble en agua que desempeña un papel crucial en varios procesos metabólicos, incluida la gluconeogénesis, la síntesis de ácidos grasos y el metabolismo de aminoácidos. La biotina sulfona conserva muchas de las propiedades biológicas de la biotina, pero con características químicas distintas debido a la presencia del grupo sulfona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La biotina sulfona se puede sintetizar a partir de L-cisteína disponible comercialmente. La síntesis implica una reacción de migración S,N-carbonilo/aza-Michael/espirociclización en tándem de una enona derivada de L-cisteína con amoníaco acuoso, formando tres nuevos enlaces sigma y dos anillos. Esto va seguido de una reacción de Haller-Bauer en etapa tardía altamente diastereoselectiva de la sulfona para la introducción directa de la cadena lateral de carbono .

Métodos de producción industrial

Los métodos de producción industrial para la biotina sulfona no están bien documentados en la literatura. La síntesis de la biotina y sus derivados normalmente implica procesos de síntesis orgánica de varios pasos que se optimizan para el rendimiento y la pureza. El uso de procesos ecológicamente benignos y con economía atómica a menudo se enfatiza en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

La biotina sulfona experimenta varias reacciones químicas, que incluyen:

Reducción: Las sulfonas se pueden reducir de nuevo a sulfuros o sulfoxidos en condiciones específicas.

Sustitución: Los grupos sulfona pueden participar en reacciones de sustitución, a menudo facilitadas por su naturaleza de extracción de electrones.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, carburo de niobio.

Agentes reductores: Varios agentes reductores dependiendo del producto deseado.

Solventes: Solventes orgánicos comunes como diclorometano, etanol y agua.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de sulfuros normalmente produce sulfonas, mientras que la reducción de sulfonas puede producir sulfuros o sulfoxidos.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Oligosaccharide Synthesis and Immobilization

Biotin sulfone has been utilized as a tool for the synthesis and immobilization of oligosaccharides. In a study focused on developing a library of oligomannosides for immunoanalysis, this compound facilitated the attachment of these oligosaccharides to microspheres and surface plasmon resonance sensors. This method was validated through the analysis of anti-Candida albicans antibody responses using monoclonal antibodies, demonstrating the compound's utility in glycoantigen synthesis for diagnostic purposes .

Table 1: Comparison of Biotin Derivatives in Oligosaccharide Applications

| Compound | Application Area | Key Findings |

|---|---|---|

| This compound | Oligosaccharide immobilization | Effective in synthesizing and analyzing glycoantigens. |

| Biotin | General bioconjugation | Commonly used for labeling proteins and nucleic acids. |

| Biotin Sulfoxide | Limited use in oligosaccharide studies | Less effective than this compound in specific applications. |

Diagnostics and Detection

Immunoassays

this compound has been integrated into immunoassay technologies, including Luminex multiplex assays and surface plasmon resonance techniques. These applications leverage its ability to bind specifically to avidin or streptavidin-coated surfaces, enhancing the sensitivity and specificity of diagnostic tests .

Chemiluminescence Sensors

Recent advancements have seen this compound employed in chemiluminescence sensors for detecting biotin-avidin interactions. This method allows for precise quantification of biotin levels in various samples, showcasing its potential in clinical diagnostics .

Biochemical Research

Metabolic Studies

this compound is relevant in metabolic research as it is a product of biotin catabolism. Studies have shown that smoking can accelerate the catabolism of biotin, leading to increased levels of biotin metabolites such as biotin sulfoxide and bisnorbiotin. Understanding these metabolic pathways is crucial for assessing nutritional deficiencies and their implications on health .

Table 2: Biotin Metabolites in Biological Samples

| Sample Type | Biotin (nmol/L) | Biotin Sulfoxide (nmol/L) | Bisnorbiotin (nmol/L) |

|---|---|---|---|

| Serum | 244 ± 61 | 15 ± 33 | ND |

| Urine | 35 ± 14 | 5 ± 6 | 68 ± 48 |

| Cerebrospinal Fluid | Varies | Varies | Varies |

Mecanismo De Acción

La biotina sulfona ejerce sus efectos al interactuar con enzimas dependientes de la biotina. Estas enzimas están involucradas en varios procesos metabólicos, incluidas las reacciones de carboxilación esenciales para la gluconeogénesis, la síntesis de ácidos grasos y el metabolismo de aminoácidos. El grupo sulfona en la biotina sulfona puede alterar la actividad o la afinidad de unión de la enzima, lo que lleva a diferentes resultados biológicos .

Comparación Con Compuestos Similares

La biotina sulfona se puede comparar con otros derivados de la biotina, como:

Biotina sulfoxido: Un estado de oxidación intermedio de la biotina con un grupo sulfoxido en lugar de un grupo sulfona.

Biotina: El compuesto principal, esencial para varios procesos metabólicos.

Análogos de la biotina: Varios análogos sintéticos diseñados para estudiar las funciones biológicas de la biotina o para desarrollar nuevos agentes terapéuticos.

La biotina sulfona es única debido a su grupo sulfona, que confiere propiedades químicas y biológicas distintas en comparación con otros derivados de la biotina.

Conclusión

La biotina sulfona es un compuesto valioso en la investigación científica debido a sus propiedades químicas únicas y actividades biológicas. Su síntesis, reacciones químicas y aplicaciones en diversos campos la convierten en un tema importante de estudio en química, biología, medicina e industria.

Actividad Biológica

Biotin sulfone, a metabolite of biotin, has garnered attention due to its potential biological activities and implications for human health. This article delves into the biological activity of this compound, exploring its metabolism, effects on health, and relevant case studies.

Overview of Biotin and Its Metabolites

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as a coenzyme for several carboxylases involved in critical metabolic pathways. It is essential for fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is primarily obtained through dietary sources and synthesized by gut microbiota. Upon ingestion, biotin undergoes various metabolic transformations, leading to the formation of several metabolites, including biotin sulfoxide and this compound .

Metabolism of Biotin to this compound

The metabolism of biotin involves two main pathways: β-oxidation and sulfur oxidation . This compound is produced through the oxidation of sulfur in the biotin molecule, occurring predominantly in the smooth endoplasmic reticulum. This process is NADPH-dependent and results in the formation of biotin sulfoxide and ultimately this compound .

Table 1: Metabolic Pathways of Biotin

| Pathway | Description | Key Enzymes/Processes |

|---|---|---|

| β-oxidation | Breaks down the valeric acid side chain | Carboxylases |

| Sulfur oxidation | Oxidizes sulfur in the heterocyclic ring | NADPH-dependent enzymes |

Biological Functions of this compound

While biotin is well-known for its coenzyme role, this compound's biological functions are less understood. Research indicates that metabolites like this compound may have limited biological activity compared to their parent compound. For instance, studies have shown that both biotin sulfoxide and this compound are excreted in urine but are considered inactive metabolites .

Case Studies and Research Findings

- Smoking and Biotin Catabolism : A study examining the impact of smoking on biotin metabolism found that smoking significantly accelerates the catabolism of biotin in women. The urinary excretion of biotin decreased by approximately 30%, while the ratios of urinary metabolites such as biotin sulfoxide and bisnorbiotin increased, indicating enhanced degradation processes . This suggests that lifestyle factors can influence the biological availability and activity of biotin and its metabolites.

- Safety Assessments : A safety assessment report indicated that while there are isolated cases of adverse reactions to biotin (such as urticarial responses), extensive studies have shown no significant adverse effects from regular dietary intake or supplementation . The report also noted that metabolites like this compound do not exhibit harmful effects at typical exposure levels.

- Metabolite Profiling : Advanced analysis techniques have demonstrated that the metabolic profile of biotin in humans primarily originates from tissue catabolism rather than from microbial sources in the gut. This finding emphasizes the importance of understanding how dietary intake translates into active versus inactive metabolites within human physiology .

Propiedades

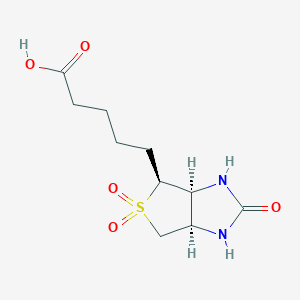

IUPAC Name |

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMONYBAUCY-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124523 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40720-05-6 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.